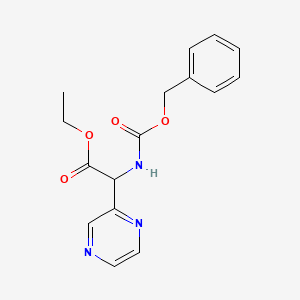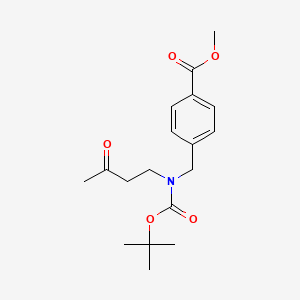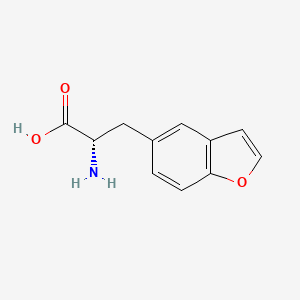
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is a chiral amino acid derivative that features a benzofuran moiety. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the amino acid side chain. One common method involves the methyl esterification of 3-(4-hydroxyphenyl) acrylic acid, followed by condensation with bromoacetaldehyde diethyl acetal and a Friedel-Crafts reaction to give methyl 3-(benzofuran-5-yl) acrylic acid. This intermediate is then subjected to catalytic hydrogenation and hydrolysis to afford the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the benzofuran ring can lead to dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the benzofuran ring.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(benzofuran-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them potential antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylbenzo[b]furans: These compounds also contain a benzofuran ring and have been studied for their biological activities.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): Naturally occurring compounds with a benzofuran scaffold, known for their medicinal properties.
Uniqueness
(S)-2-Amino-3-(benzofuran-5-YL)propanoic acid is unique due to the presence of both an amino acid side chain and a benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-5,9H,6,12H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
OEZXOEKTERTZRP-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=CO2)C=C1C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


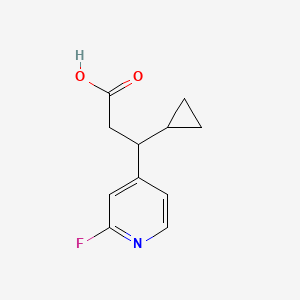
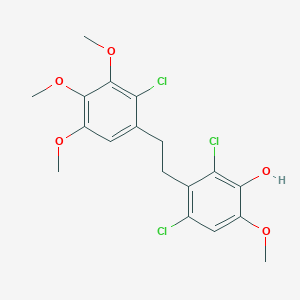
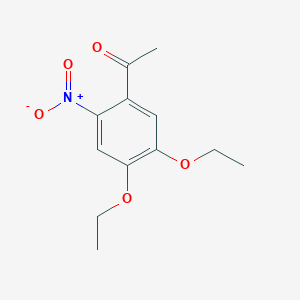
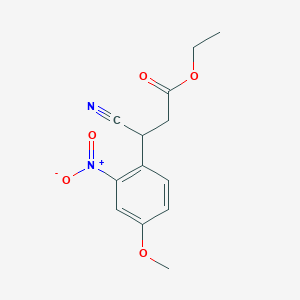

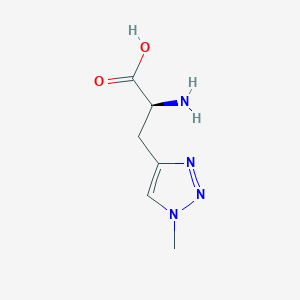
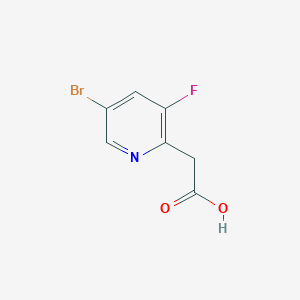
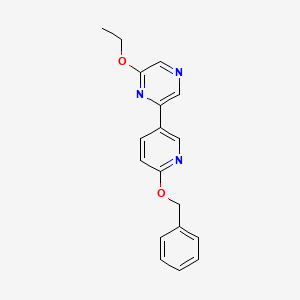
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
